molecular formula CH5N3.x(CH2O3) B1166763 Carbonic acid-guanidine (1:1) CAS No. 100224-74-6

Carbonic acid-guanidine (1:1)

Cat. No. B1166763
InChI Key:
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Patent
US04219456

Procedure details

189 grams of paraformaldehyde (6 moles) were dissolved in the heat in 450 grams of methanol under the addition of 1 gram of sodium hydroxide. After addition of 390 grams of a hot guanidine phosphate solution, which had been previously produced from 180 grams of guanidine carbonate (1 mole) and 254 grams of 85% phosphoric acid (2.2 moles), the mixture was boiled at reflux for about one hour until a clear solution was obtained. Then there were added a further 250 grams of methanol as well as a further 434 grams of the above mentioned guanidine phosphate solution after which the mixture was heated at reflux for a further 41/2 hours. The solution formed contained 51.1% solids, 42.2% methanol and 6.7% water.
Quantity
189 g
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
450 g
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[OH-:3].[Na+].[P:5]([OH:9])([OH:8])([OH:7])=[O:6].[NH2:10][C:11]([NH2:13])=[NH:12]>CO>[C:1](=[O:6])([OH:3])[OH:2].[NH2:12][C:11]([NH2:13])=[NH:10].[P:5](=[O:6])([OH:9])([OH:8])[OH:7] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
189 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
390 g
Type
reactant
Smiles
P(=O)(O)(O)O.NC(=N)N
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
450 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(O)(O)=O.NC(=N)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
AMOUNT: MASS 180 g
Name
Type
product
Smiles
P(O)(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.2 mol
AMOUNT: MASS 254 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.